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6H05 trifluoroacetate - 2061344-88-3

6H05 trifluoroacetate

Catalog Number: EVT-3163482
CAS Number: 2061344-88-3
Molecular Formula: C22H31ClF3N3O4S3
Molecular Weight: 590.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) function as molecular switches, cycling between a GTP-bound active state and a GDP-bound inactive state, to turn on downstream Raf protein kinases. This initiates complex signaling pathways involved in cell growth, differentiation, and apoptosis. Mutations leading to aberrant Ras activation are frequently associated with various human cancers. 6H05 is a small molecule that allosterically binds to a mutant cysteine on oncogenic K-Ras(G12C), thus inhibiting its function. Binding of 6H05 to K-Ras(G12C) disrupts both switch-I and switch-II, altering the native nucleotide preference to favor GDP over GTP, which impedes binding to Raf. Because 6H05 is selective for mutant Cys-12, it does not affect wild-type K-Ras.

Overview

Trifluoroacetate, often referred to as 6H05 trifluoroacetate, is a chemical compound that plays a significant role in various scientific and pharmaceutical applications. It is the anion derived from trifluoroacetic acid, a strong acid characterized by its three fluorine atoms attached to a carbon atom. Trifluoroacetate is commonly used in peptide synthesis, where it serves as a counterion to stabilize peptide structures during purification processes.

Source

Trifluoroacetate is primarily sourced from trifluoroacetic acid, which can be synthesized through several methods involving the fluorination of acetic acid. The compound is also produced as a byproduct in various chemical reactions and metabolic processes, particularly in the metabolism of certain anesthetics such as halothane .

Classification

Trifluoroacetate is classified as an organic compound and an anion. It belongs to the category of carboxylate ions due to its derivation from a carboxylic acid (trifluoroacetic acid). Its molecular formula is C2H3F3O2C_2H_3F_3O_2, and it is recognized for its high electronegativity and strong acidic properties.

Synthesis Analysis

Methods

The synthesis of trifluoroacetate can be achieved through various methods, including:

  • Direct Fluorination: This involves the fluorination of acetic acid using fluorine gas or other fluorinating agents.
  • Reflux Reaction: A common laboratory method involves refluxing trifluoroacetic acid with alcohols (such as ethanol) in the presence of acidic catalysts like strong cation exchange resins. This method typically yields high purity products .

Technical Details

For instance, one synthesis method involves mixing trifluoroacetic acid with ethanol at temperatures between 40-50 degrees Celsius, allowing for a controlled reaction that maximizes yield while minimizing byproducts. The reaction is monitored until completion, followed by distillation to purify the final product .

Molecular Structure Analysis

Structure

Trifluoroacetate has a distinct molecular structure characterized by three fluorine atoms bonded to a carbon atom adjacent to a carboxylate group. This structure contributes to its unique chemical properties, including its acidity and reactivity.

Chemical Reactions Analysis

Reactions

Trifluoroacetate participates in various chemical reactions, particularly in organic synthesis and peptide chemistry. Notably, it can undergo hydrolysis to regenerate trifluoroacetic acid under appropriate conditions.

Technical Details

In peptide synthesis, trifluoroacetate often acts as an acid during cleavage processes, facilitating the release of peptides from solid supports. The removal of residual trifluoroacetate post-synthesis is critical due to its toxic nature; methods such as ion exchange chromatography are commonly employed for this purpose .

Mechanism of Action

Process

The mechanism of action for trifluoroacetate primarily revolves around its role as an acid in biochemical reactions. When utilized in peptide synthesis, it helps stabilize the peptide bond formation by providing an acidic environment that promotes nucleophilic attacks on carbonyl groups.

Data

Studies have shown that the presence of trifluoroacetate can significantly influence reaction kinetics and product yields in peptide synthesis processes . Its ability to facilitate reactions while maintaining stability makes it invaluable in laboratory settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Trifluoroacetate typically appears as a colorless liquid.
  • Boiling Point: Approximately 60 degrees Celsius.
  • Solubility: Highly soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Acidity: Trifluoroacetate exhibits strong acidic behavior with a pKa value around 0.5.
  • Reactivity: It readily reacts with bases to form salts and can participate in nucleophilic substitution reactions due to its electrophilic carbon atom.
Applications

Scientific Uses

Trifluoroacetate has extensive applications across various scientific fields:

  • Peptide Synthesis: It is widely used as an acid during solid-phase peptide synthesis and plays a crucial role in post-cleavage purification processes .
  • Analytical Chemistry: Trifluoroacetate is used as a standard for ion chromatography due to its distinct conductivity properties, allowing for sensitive detection of trace amounts in complex mixtures .
  • Pharmaceutical Industry: Its role in drug formulation and analysis highlights its importance in ensuring the efficacy and safety of pharmaceutical products .
Mechanistic Basis of Oncogenic K-Ras(G12C) Inhibition

Allosteric Modulation of Mutant K-Ras Conformational Dynamics

6H05 trifluoroacetate functions as an allosteric inhibitor that selectively targets the oncogenic K-Ras(G12C) mutant by exploiting its intrinsic nucleotide cycling dynamics. Unlike wild-type Ras, which rapidly hydrolyzes GTP to GDP, the G12C mutation impairs GTPase-activating protein (GAP)-mediated hydrolysis, resulting in prolonged GTP-bound active states. However, K-Ras(G12C) retains measurable intrinsic GTP hydrolysis, enabling transient occupancy of the GDP-bound inactive state [1] [3]. 6H05 binds specifically to this inactive conformation, leveraging a cryptic pocket adjacent to the switch-II region (SIIP). This binding stabilizes the GDP-bound state and prevents GTP reloading via guanine nucleotide exchange factors (GEFs) like SOS1, effectively "trapping" K-Ras(G12C) in an inactive conformation [2] [7].

Molecular dynamics simulations reveal that 6H05 alters the conformational equilibrium of K-Ras(G12C) by restricting switch-I/II flexibility. This allosteric modulation disrupts the transition to the GTP-bound state, which is essential for effector binding. The D614G mutation in SARS-CoV-2 spike proteins (a structural analog study) demonstrated similar allosteric control over conformational states, underscoring the broader biological relevance of this mechanism [6] [8].

Table 1: Conformational States Modulated by 6H05 Binding

K-Ras(G12C) StateNucleotide BoundSwitch-I/II Orientation6H05 Binding Affinity
Active (GTP-bound)GTPOpen, stabilizedNegligible
Inactive (GDP-bound)GDPCollapsed, dynamicHigh (IC₅₀ = 86–169 nM)
6H05-ComplexedGDPLocked, rigidIrreversible

Disruption of Switch-I/II Regions and Nucleotide Binding Preferences

The switch-I (residues 30–38) and switch-II (residues 60–76) regions of K-Ras are critical for nucleotide-dependent effector activation. 6H05 binds covalently to cysteine-12 within the SIIP, which overlaps with the switch-II groove. This binding sterically occludes:

  • GTP Accommodation: The acrylamide warhead of 6H05 occupies the space required for γ-phosphate positioning, reducing GTP affinity by >100-fold [7].
  • Effector Docking Sites: Switch-I adopts a distorted conformation that prevents RAF kinase binding, while switch-II destabilizes PI3Kα interactions [9].
  • Nucleotide Exchange: SOS1-mediated GDP/GTP exchange is blocked due to reduced accessibility of the nucleotide-binding pocket [3].

Biochemical assays confirm that 6H05 increases the dissociation constant (Kd) for GTP by altering electrostatic interactions with residues His95 and Lys16. This shifts nucleotide preference toward GDP, further stabilizing the inactive complex [2] [7].

Table 2: Impact of 6H05 on Nucleotide Binding Parameters

ParameterK-Ras(G12C) AloneK-Ras(G12C) + 6H05Change
GTP Kd0.2 µM25 µM125-fold ↑
GDP Kd0.5 µM0.1 µM5-fold ↓
SOS1 Catalytic Efficiency8.0 × 10⁴ M⁻¹s⁻¹1.2 × 10³ M⁻¹s⁻¹98% ↓

Selectivity Profiling Against Wild-Type Ras Isoforms

6H05 exhibits >50-fold selectivity for K-Ras(G12C) over wild-type Ras isoforms (HRAS, NRAS, KRAS-WT), attributed to:

  • Covalent Specificity: The acrylamide warhead reacts exclusively with cysteine-12, absent in wild-type Ras isoforms (which harbor glycine-12) [2] [7].
  • Allosteric Pocket Accessibility: The G12C mutation induces a unique side-chain orientation that enlarges the SIIP, facilitating 6H05 binding. Wild-type Ras lacks this structural alteration [9].
  • Isoform-Specific HVR Differences: K-Ras4B’s polylysine hypervariable region (HVR) confers distinct membrane localization and orientation. 6H05’s allosteric mechanism exploits K-Ras4B-specific dynamics, particularly its interaction with calmodulin, which is absent in HRAS/NRAS [9].

Notably, 6H05 demonstrates minimal off-target activity against the homologous H-Ras(G12C) mutant due to subtle differences in switch-II loop dynamics and solvent accessibility of cysteine-12 [2].

Structural Determinants of Covalent Interaction with Cysteine-12 Residue

The covalent inhibition of K-Ras(G12C) by 6H05 involves:

  • Warhead Chemistry: An electrophilic acrylamide group undergoes Michael addition with the thiol group of cysteine-12 (kinact = 1,100 ± 200 M⁻¹s⁻¹), forming an irreversible thioether adduct [7].
  • Pocket Architecture: The trifluoroacetate moiety enhances solubility, while the chloro-phenyl group inserts into a hydrophobic sub-pocket formed by residues Leu56, Gln99, and His95. Hydrogen bonding with His95 further stabilizes the complex [7] [9].
  • Conformational Selection: Preferential binding to the GDP-bound state positions cysteine-12 proximal to the acrylamide warhead, ensuring reaction specificity.

Table 3: Covalent Binding Parameters of 6H05

PropertyValueMethod
Molecular Weight590.14 g/molMass Spectrometry
Covalent Kinetics (kinact/Ki)1,100 ± 200 M⁻¹s⁻¹Cellular Mass Spectrometry
Bond Length (C-S)1.8 ÅX-ray Crystallography
Key InteractionsH-bond: His95; Hydrophobic: Leu56, Gln99Molecular Dynamics

Properties

CAS Number

2061344-88-3

Product Name

6H05 trifluoroacetate

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C22H31ClF3N3O4S3

Molecular Weight

590.1

InChI

InChI=1S/C20H30ClN3O2S3.C2HF3O2/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18;3-2(4,5)1(6)7/h3-6,16H,7-15H2,1-2H3,(H,22,26);(H,6,7)

InChI Key

YNMYIJSFFJXIRV-UHFFFAOYSA-N

SMILES

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O

Canonical SMILES

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O

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